5-Methyl-6-azacytosine

NMR spectroscopy Structural identity Quality control

5-Methyl-6-azacytosine (CAS 23891-10-3) is a synthetic triazine base—systematically 5-amino-6-methyl-1,2,4-triazin-3(2H)-one—that belongs to the 6-azacytosine class of nucleobase analogs. Unlike the clinically validated 5-azacytosine isomer (the aglycone of azacitidine and decitabine), the 6-aza scaffold places the endocyclic nitrogen at position 6 rather than position 5, fundamentally altering electronic structure, hydrogen-bonding topology, and metabolic fate.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 23891-10-3
Cat. No. B3118471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-azacytosine
CAS23891-10-3
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)N=C1N
InChIInChI=1S/C4H6N4O/c1-2-3(5)6-4(9)8-7-2/h1H3,(H3,5,6,8,9)
InChIKeyZHFRUGPSMFKRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-azacytosine (CAS 23891-10-3): A Differentiated 6-Aza Cytosine Scaffold for Epigenetic Probe and Antiviral Prodrug Development


5-Methyl-6-azacytosine (CAS 23891-10-3) is a synthetic triazine base—systematically 5-amino-6-methyl-1,2,4-triazin-3(2H)-one—that belongs to the 6-azacytosine class of nucleobase analogs. Unlike the clinically validated 5-azacytosine isomer (the aglycone of azacitidine and decitabine), the 6-aza scaffold places the endocyclic nitrogen at position 6 rather than position 5, fundamentally altering electronic structure, hydrogen-bonding topology, and metabolic fate [1]. The additional C5-methyl substitution further modulates tautomeric preference, intramolecular hydrogen bonding, and lipophilicity relative to the parent 6-azacytosine [2]. These structural distinctions create quantifiable differences in physicochemical properties, spectroscopic signatures, and downstream biological processing that make 5-methyl-6-azacytosine non-interchangeable with either 5-azacytosine or unsubstituted 6-azacytosine in research and industrial applications.

Why 5-Methyl-6-azacytosine Cannot Be Replaced by 5-Azacytosine or 6-Azacytosine in Research and Process Chemistry


The three aza-cytosine scaffolds—5-azacytosine, 6-azacytosine, and 5-methyl-6-azacytosine—exhibit divergent electronic ground-state structures, tautomeric equilibria, and intermolecular hydrogen-bonding patterns that preclude functional interchangeability. 5-Azacytosine nucleosides (azacitidine, decitabine) act as suicide inhibitors of DNA methyltransferases (DNMTs) through covalent enzyme–DNA adduct formation, a mechanism dependent on the N5 nitrogen placement [1]. In contrast, 6-azacytosine and its 5-methyl derivative engage purine rather than pyrimidine metabolic pathways, with 6-amino-5-azacytosine nucleosides interfering with purine metabolism as evidenced by their distinct inhibitory profile and conformational measurements [2]. The 5-methyl group on the 6-aza scaffold further introduces a quantifiable PMR spectroscopic signature—a 0.2 ppm low-field shift of the upfield amino proton component—that is absent in both parent scaffolds [3]. These physicochemical and mechanistic differences mean that procurement specifications, analytical release methods, and biological assay outcomes obtained with one scaffold cannot be extrapolated to another.

Quantitative Differentiation Evidence: 5-Methyl-6-azacytosine vs. 5-Azacytosine and 6-Azacytosine


PMR Spectroscopic Signature: 0.2 ppm Differential Amino Proton Shift vs. 6-Azacytosine

In PMR spectra, 6-azacytosine exhibits a characteristic doublet splitting of the amino group signals due to non-equivalence of the two amino protons—a feature absent in canonical cytosine. Upon 5-methyl substitution (i.e., 5-methyl-6-azacytosine), the upfield component of this amino proton doublet shifts downfield by approximately 0.2 ppm, while the downfield component remains insensitive to the substitution [1]. This provides a direct, quantifiable spectroscopic differentiator between 5-methyl-6-azacytosine and unsubstituted 6-azacytosine that can be deployed as an identity and purity release criterion.

NMR spectroscopy Structural identity Quality control Tautomerism

Lipophilicity Differentiation: XLogP3 of −1.2 for 5-Methyl-6-azacytosine vs. 6-Azacytosine (LogP −1.35) and 5-Azacytosine (LogP −2.33)

The computed partition coefficient (XLogP3) of 5-methyl-6-azacytosine is −1.2 [1]. This value is approximately 0.15 log units higher (more lipophilic) than 6-azacytosine (LogP −1.35) [2] and approximately 1.1 log units higher than 5-azacytosine (LogP −2.33) . The 5-methyl group on the 6-aza scaffold thus produces a measurable increase in lipophilicity that affects reversed-phase chromatographic retention, organic solvent partitioning during synthesis workup, and passive membrane permeability characteristics relevant to nucleoside prodrug design.

Physicochemical properties Lipophilicity Chromatography Formulation

Density Differential: 5-Methyl-6-azacytosine (1.7 g/cm³) vs. 5-Azacytosine (1.86 g/cm³)

The predicted density of 5-methyl-6-azacytosine is 1.7 ± 0.1 g/cm³ , which is approximately 8.6% lower than the reported density of 5-azacytosine at 1.86 g/cm³ . This density difference reflects the distinct crystal packing arising from the different triazine ring topology (1,2,4-triazin-3-one for the 6-aza scaffold vs. 1,3,5-triazine for the 5-aza scaffold) combined with the additional methyl substituent. Such a density differential is relevant for solid-form characterization, milling behavior, and powder flow assessments during scaled synthesis.

Physical characterization Crystallinity Formulation Material handling

Intramolecular H-Bond Stabilization by 5-Methyl Substitution Confirmed by PMR and IR

PMR and IR spectroscopy reveal that in 6-azacytosine derivatives, one amino proton participates in an intramolecular hydrogen bond with the N3 atom of the triazine ring. The downfield PMR component of the amino doublet is insensitive to 5-methyl substitution, confirming that the intramolecular H-bond topology is preserved in 5-methyl-6-azacytosine [1]. IR data further confirm that 6-azacytosine and its derivatives with unsubstituted amino groups exist as keto–amino tautomers in DMSO and in the solid state [1]. This locked intramolecular H-bond motif constrains the conformational flexibility of the 6-aza scaffold relative to 5-azacytosine, which lacks the N3 hydrogen-bond acceptor geometry.

Conformational analysis Hydrogen bonding Tautomerism Molecular recognition

5-Methyl-6-azacytosine as a Versatile Synthetic Intermediate: Conversion to Fluorodeoxy Nucleosides via 4-Thio Derivatives

5-Methyl-6-azacytosine serves as a key aglycone precursor for generating 2′(3′)-fluorodeoxy nucleoside analogs. The synthetic route proceeds via conversion of the 6-azathymine (5-methyl-6-azauracil) nucleoside to the corresponding 4-thio derivative, followed by amination to install the 5-methyl-6-azacytosine base moiety in the fluorinated nucleoside product [1]. This synthetic versatility contrasts with 5-azacytosine, whose N5 nitrogen placement imposes different glycosylation regioselectivity and requires distinct silylation-protection strategies [2].

Nucleoside synthesis Fluorinated nucleosides Antiviral agents Process chemistry

Epigenetic Probe Tool: 5-Methyl-6-azacytosine Facilitates DNA Hypomethylation Studies Distinct from 5-Azacytidine Mechanisms

5-Methyl-6-azacytosine is utilized as a research tool for studying DNA methylation dynamics and epigenetic gene regulation . While 5-azacytosine-containing nucleosides (azacitidine, decitabine) act through incorporation into DNA followed by covalent trapping of DNMTs, the 6-aza scaffold's distinct electronic structure and tautomeric preference suggest a non-identical interaction mode with DNA-methylating enzymes. The N3-positioned nitrogen of the 6-aza scaffold alters base-pairing fidelity relative to the N5-nitrogen of 5-azacytosine, and the 5-methyl group on the 6-aza core provides a natural methylation-mimic handle for probing methyl-binding protein recognition [1].

Epigenetics DNA methylation DNMT inhibition Tumor suppressor reactivation

Optimal Procurement and Application Scenarios for 5-Methyl-6-azacytosine (CAS 23891-10-3)


Identity Confirmation and Release Testing via PMR Amino Proton Doublet Analysis

Quality control laboratories procuring 5-methyl-6-azacytosine can deploy the ~0.2 ppm downfield shift of the upfield amino proton doublet component (relative to 6-azacytosine) as a definitive identity test [1]. Combined with the absence of this shift in 5-azacytosine and unsubstituted 6-azacytosine, this PMR signature provides a high-specificity release criterion that prevents misidentification of the wrong aza-cytosine scaffold upon material receipt.

Reversed-Phase Chromatographic Method Development Leveraging Differentiated LogP

The XLogP3 of −1.2 for 5-methyl-6-azacytosine—versus −1.35 for 6-azacytosine and −2.33 for 5-azacytosine—enables chromatographers to design selective reversed-phase HPLC separation methods [1][2]. The ~1.1 log unit lipophilicity gap relative to 5-azacytosine translates to a measurable retention-time difference on C18 columns under isocratic conditions, which can be exploited for purity assessment and impurity profiling in both the free base and its nucleoside derivatives.

Synthesis of Fluorinated Antiviral Nucleoside Candidates via the 4-Thio Intermediate Route

Medicinal chemistry teams developing fluorinated nucleoside antiviral agents can utilize 5-methyl-6-azacytosine as the aglycone precursor for 2′(3′)-fluorodeoxy nucleoside synthesis via the 4-thio→4-amino conversion strategy [1]. This route is orthogonal to the trimethylsilyl-protection/Lewis acid glycosylation methods used for 5-azacytosine nucleosides and provides access to a distinct chemical space of fluorinated 6-aza nucleoside analogs with potential activity against DNA viruses.

Epigenetic Probe Development with an Orthogonal Scaffold to 5-Azacytidine

Researchers investigating DNA methylation dynamics who require a mechanistically distinct probe from the clinically dominant 5-azacytidine class can employ 5-methyl-6-azacytosine as a scaffold for designing oligonucleotide or small-molecule tools. The 6-aza scaffold's purine-metabolism interference profile and the 5-methyl group's methylation-mimic functionality offer an alternative entry point for studying methyl-binding protein interactions and DNA demethylation pathways [1][2]. Users should independently validate quantitative potency in their specific assay systems.

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